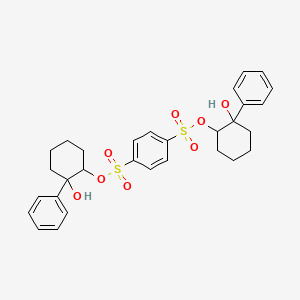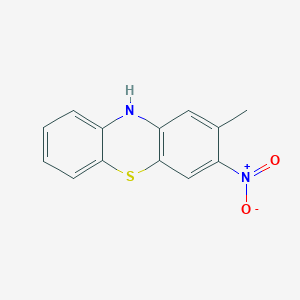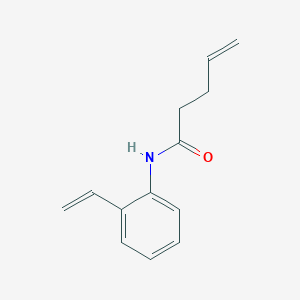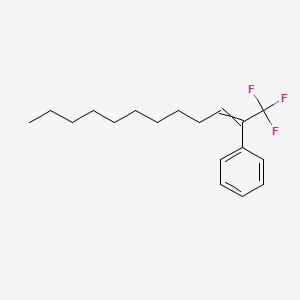
Bis(2-hydroxy-2-phenylcyclohexyl) benzene-1,4-disulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-hydroxy-2-phenylcyclohexyl) benzene-1,4-disulfonate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene-1,4-disulfonate core with two 2-hydroxy-2-phenylcyclohexyl groups attached, making it a complex molecule with interesting chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxy-2-phenylcyclohexyl) benzene-1,4-disulfonate typically involves the reaction of benzene-1,4-disulfonyl chloride with 2-hydroxy-2-phenylcyclohexanol under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(2-hydroxy-2-phenylcyclohexyl) benzene-1,4-disulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Bis(2-hydroxy-2-phenylcyclohexyl) benzene-1,4-disulfonate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of Bis(2-hydroxy-2-phenylcyclohexyl) benzene-1,4-disulfonate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and sulfonate groups play a crucial role in binding to these targets, leading to changes in their activity or function. The compound may also participate in signaling pathways, influencing cellular processes and biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-hydroxy-2-phenylcyclohexyl) benzene-1,3-disulfonate
- Bis(2-hydroxy-2-phenylcyclohexyl) benzene-1,2-disulfonate
- Bis(2-hydroxy-2-phenylcyclohexyl) benzene-1,4-dicarboxylate
Uniqueness
Bis(2-hydroxy-2-phenylcyclohexyl) benzene-1,4-disulfonate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of two hydroxyl groups and two sulfonate groups allows for versatile reactivity and potential applications in various fields. Compared to its analogs, this compound may exhibit different binding affinities, reactivity patterns, and stability, making it a valuable molecule for scientific research and industrial applications.
Properties
CAS No. |
831204-41-2 |
|---|---|
Molecular Formula |
C30H34O8S2 |
Molecular Weight |
586.7 g/mol |
IUPAC Name |
bis(2-hydroxy-2-phenylcyclohexyl) benzene-1,4-disulfonate |
InChI |
InChI=1S/C30H34O8S2/c31-29(23-11-3-1-4-12-23)21-9-7-15-27(29)37-39(33,34)25-17-19-26(20-18-25)40(35,36)38-28-16-8-10-22-30(28,32)24-13-5-2-6-14-24/h1-6,11-14,17-20,27-28,31-32H,7-10,15-16,21-22H2 |
InChI Key |
KJYXYQSSGCVFBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)OS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)OC3CCCCC3(C4=CC=CC=C4)O)(C5=CC=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2,3-Bis(methoxymethoxy)propyl]-1H-imidazole](/img/structure/B14211238.png)
![6-{5-[2-(4-Nitrophenyl)ethenyl]-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14211249.png)

![N-{4-Chloro-5-[(2-hydroxyethyl)amino]-1,3-thiazol-2-yl}acetamide](/img/structure/B14211260.png)
![2,2'-[Decane-1,10-diylbis(oxy)]bis(5-bromobenzaldehyde)](/img/structure/B14211261.png)

![2,4-Dimethyl-2-[(piperidine-1-carbothioyl)sulfanyl]pentanoic acid](/img/structure/B14211276.png)
![4-(dimethylamino)-N-[(E)-hydrazinylidenemethyl]benzamide](/img/structure/B14211292.png)

![1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-(2-thienyl)-](/img/structure/B14211304.png)
![Benzyl (spiro[2.5]octan-1-yl)acetate](/img/structure/B14211307.png)
![Benzenesulfonamide, 3-chloro-2-methyl-N-[4-(4-nitrophenoxy)phenyl]-](/img/structure/B14211311.png)
